molecular formula C20H22O10 B13679923 Bis(3,4,5-trimethoxybenzoyl) peroxide

Bis(3,4,5-trimethoxybenzoyl) peroxide

Cat. No.: B13679923
M. Wt: 422.4 g/mol
InChI Key: WWJZNGBQIGHXNO-UHFFFAOYSA-N
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Description

Bis(3,4,5-trimethoxybenzoyl) peroxide is an organic compound with the molecular formula C20H22O10. It is characterized by the presence of two 3,4,5-trimethoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,4,5-trimethoxybenzoyl) peroxide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4,5-trimethoxybenzoyl) peroxide undergoes various chemical reactions, including:

    Oxidation: The peroxide bond can participate in oxidation reactions, often leading to the formation of radicals.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce radicals, while reduction reactions yield alcohols.

Scientific Research Applications

Bis(3,4,5-trimethoxybenzoyl) peroxide has several scientific research applications:

    Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.

    Industry: It is used in the synthesis of various organic compounds and as a cross-linking agent in polymer production.

Mechanism of Action

The mechanism of action of Bis(3,4,5-trimethoxybenzoyl) peroxide involves the generation of radicals through the cleavage of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Known for its use in acne treatment and as a polymerization initiator.

    Di-tert-butyl peroxide: Commonly used as a radical initiator in polymer chemistry.

    Cumene hydroperoxide: Used in the production of phenol and acetone.

Uniqueness

Bis(3,4,5-trimethoxybenzoyl) peroxide is unique due to the presence of the 3,4,5-trimethoxybenzoyl groups, which impart specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzenecarboperoxoate

InChI

InChI=1S/C20H22O10/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-30-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3

InChI Key

WWJZNGBQIGHXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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